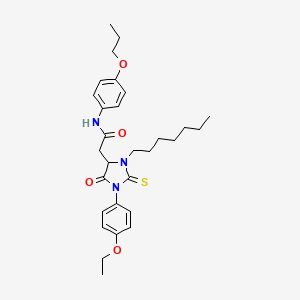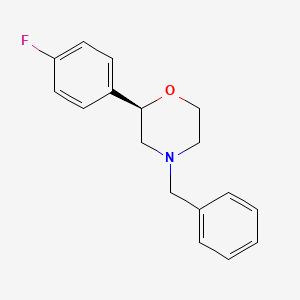
C34H37N3O5S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a complex organic molecule that contains multiple functional groups, including an imidazole ring, a sulfonamide group, and various aromatic and aliphatic substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-4-sulfonamide, N-[3-[1-[5,6-dihydro-4-hydroxy-2-oxo-6,6-bis(2-phenylethyl)-2H-pyran-3-yl]propyl]phenyl]-1-methyl- involves multiple steps, including the formation of the imidazole ring, sulfonamide group, and the attachment of various substituents. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Imidazole-4-sulfonamide, N-[3-[1-[5,6-dihydro-4-hydroxy-2-oxo-6,6-bis(2-phenylethyl)-2H-pyran-3-yl]propyl]phenyl]-1-methyl-: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole-4-sulfonamide, N-[3-[1-[5,6-dihydro-4-hydroxy-2-oxo-6,6-bis(2-phenylethyl)-2H-pyran-3-yl]propyl]phenyl]-1-methyl-: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1H-Imidazole-4-sulfonamide, N-[3-[1-[5,6-dihydro-4-hydroxy-2-oxo-6,6-bis(2-phenylethyl)-2H-pyran-3-yl]propyl]phenyl]-1-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1H-Imidazole-4-sulfonamide, N-[3-[1-[5,6-dihydro-4-hydroxy-2-oxo-6,6-bis(2-phenylethyl)-2H-pyran-3-yl]propyl]phenyl]-1-methyl- include other imidazole derivatives, sulfonamides, and compounds with similar functional groups .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C34H37N3O5S |
|---|---|
Molekulargewicht |
599.7 g/mol |
IUPAC-Name |
(2S)-N-[(Z)-(6-ethylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)amino]-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetamide |
InChI |
InChI=1S/C34H37N3O5S/c1-3-24-21-31(41-30-22-29-26(20-28(24)30)16-19-34(42-29)17-8-5-9-18-34)35-36-33(38)32(25-10-6-4-7-11-25)37-43(39,40)27-14-12-23(2)13-15-27/h4,6-7,10-15,20-22,32,37H,3,5,8-9,16-19H2,1-2H3,(H,36,38)/b35-31-/t32-/m0/s1 |
InChI-Schlüssel |
YRULOOKMDOUXLB-PZYSGQLNSA-N |
Isomerische SMILES |
CCC1=C/C(=N/NC(=O)[C@H](C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C)/OC4=C1C=C5CCC6(CCCCC6)OC5=C4 |
Kanonische SMILES |
CCC1=CC(=NNC(=O)C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C)OC4=C1C=C5CCC6(CCCCC6)OC5=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,6aS)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5'-fluoro-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12635137.png)
![Cyclohexanol, 4-[[4-[5-(dimethylamino)-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans-](/img/structure/B12635145.png)
![N-methyl-1-[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine](/img/structure/B12635154.png)



![2-Phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal](/img/structure/B12635179.png)
![3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid](/img/structure/B12635180.png)

![1-(2,2-Diphenylethenyl)-2-phenylspiro[2.4]hept-1-ene](/img/structure/B12635189.png)

![2-[(5E)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(3S,4R)-4-hydroxytetrahydrothiophen-3-yl]acetamide](/img/structure/B12635194.png)


